Cholestérol Hydrocinnamate

Vue d'ensemble

Description

Cholesterol Hydrocinnamate is a non-polar, microcapsule-encapsulated solid that has been shown to be reversibly endothermic . The transition from the solid phase to the liquid phase occurs at approximately 20°C and is accompanied by a change in color from red to yellow .

Molecular Structure Analysis

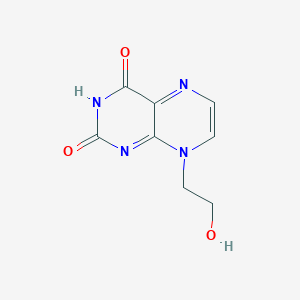

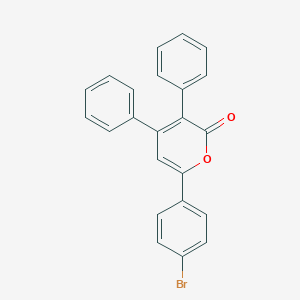

Cholesterol Hydrocinnamate contains a total of 96 bonds; 42 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 ester .

Physical And Chemical Properties Analysis

Cholesterol Hydrocinnamate is a non-polar, microcapsule-encapsulated solid that transitions from the solid phase to the liquid phase at approximately 20°C . More detailed physical and chemical properties specific to Cholesterol Hydrocinnamate were not found in the search results.

Applications De Recherche Scientifique

Nanomédecine à base de HDL dans les maladies cardiovasculaires

Les lipoprotéines de haute densité (HDL) sont des nanoparticules endogènes complexes impliquées dans des fonctions importantes telles que le transport inverse du cholestérol et les activités immunomodulatrices, assurant l'homéostasie métabolique et la santé vasculaire . Le Cholestérol Hydrocinnamate pourrait potentiellement être utilisé dans le développement de nanotherapeutiques à base de HDL pour restaurer l'intégrité vasculaire .

Mesure de la capacité d'efflux du cholestérol

Le this compound pourrait être utilisé dans la mesure de la capacité d'efflux du cholestérol, un meilleur prédicteur des maladies cardiovasculaires (MCV) que le cholestérol HDL . Un système d'essai sans cellules a été mis en place pour évaluer la capacité des HDL à accepter du cholestérol supplémentaire, qui est appelé « capacité d'absorption » du cholestérol .

Administration de médicaments

Les composés à base de cholestérol comme le this compound ont été étudiés pour leur potentiel en administration de médicaments . Les propriétés uniques de ces composés peuvent améliorer la délivrance d'agents thérapeutiques aux cellules ou tissus cibles .

Activités biologiques

Les composés à base de cholestérol ont été explorés pour diverses activités biologiques . Ces composés peuvent interagir avec les systèmes biologiques de manière unique, ce qui conduit à des applications potentielles dans des domaines tels que l'immunologie, la neurologie et l'endocrinologie .

Cristaux liquides

Les composés à base de cholestérol peuvent former des cristaux liquides, qui ont des applications dans divers domaines de la recherche scientifique . Ces composés peuvent présenter des propriétés optiques, électriques et thermiques uniques, ce qui les rend utiles dans le développement de capteurs, d'affichages et d'autres dispositifs <svg class="icon" height="16" p-id="1

Mécanisme D'action

Target of Action

Cholesterol Hydrocinnamate, like other cholesterol derivatives, primarily targets cellular membranes and various enzymes involved in cholesterol metabolism . Cholesterol is an essential component of mammalian cell membranes and plays a crucial role in maintaining membrane fluidity and cell proliferation . It also serves as a precursor for steroid hormones .

Mode of Action

It is known that cholesterol and its derivatives interact with their targets, leading to various changes in cellular functions . For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier . Then, the steroid C-26 monooxygenases oxidize the terminal methyl group of cholestenone to form 3-oxo-cholest-4-en-26-oic acid .

Biochemical Pathways

Cholesterol Hydrocinnamate likely affects the same biochemical pathways as cholesterol. The cholesterol biosynthesis pathway involves enzymes in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA utilized for cholesterol biosynthesis is derived from an oxidation reaction (fatty acids or pyruvate or amino acids) in the mitochondria and is transported to the cytoplasm .

Pharmacokinetics

It is known that the pharmacokinetics of cholesterol and its derivatives involve complex processes such as absorption, distribution, metabolism, and excretion . These processes can significantly impact the bioavailability of these compounds.

Result of Action

The result of action of Cholesterol Hydrocinnamate is likely similar to that of cholesterol. Cholesterol plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation . It also serves as a precursor for steroid hormones, which are important in regulating reproduction, carbohydrate and protein catabolism, and immune responses in humans .

Action Environment

The action of Cholesterol Hydrocinnamate, like other cholesterol derivatives, can be influenced by various environmental factors . For instance, the presence of other lipids, temperature, pH, and other factors can affect the stability and efficacy of these compounds . Understanding these influences is crucial for predicting and mitigating the effects of global phenomena such as climate change on the biosphere .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-13,15,25-26,29-33H,9-11,14,16-24H2,1-5H3/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNKAGLPVPTLGB-ZOJFKXTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14914-99-9 | |

| Record name | Cholesteryl dihydrocinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14914-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-3-β-yl dihydrocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)